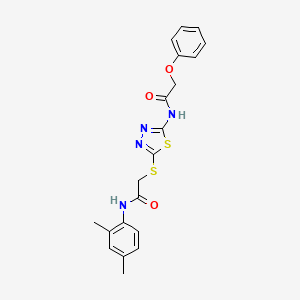

N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

説明

BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3S2/c1-13-8-9-16(14(2)10-13)21-18(26)12-28-20-24-23-19(29-20)22-17(25)11-27-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTNCYJGJHZZCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound classified as a thiadiazole derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Thiadiazole ring : A five-membered heterocyclic structure containing sulfur and nitrogen.

- Acetamide group : Contributes to the compound's solubility and biological interactions.

- Phenyl moiety : Enhances the lipophilicity and potential receptor interactions.

The molecular formula is with a molecular weight of 442.5 g/mol .

The biological activity of N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation.

- Apoptosis Induction : Studies suggest that it can trigger apoptotic pathways in tumor cells, leading to cell death.

- Receptor Interactions : The phenyl moiety allows for interactions with various receptors involved in cell signaling pathways.

Anticancer Potential

Several studies have evaluated the anticancer properties of thiadiazole derivatives similar to N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide. For instance:

-

Cell Line Studies : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and C6 (glioma) using MTT assays .

Compound Cell Line IC50 (µM) 6f A549 10.5 6g C6 12.3 - Mechanistic Studies : Research indicates that these compounds can activate caspase pathways leading to apoptosis in cancer cells .

Other Biological Activities

In addition to anticancer effects, thiadiazole derivatives have been reported to exhibit:

-

Antimicrobial Activity : Some studies indicate potential antibacterial and antifungal properties.

Activity Type Target Organism MIC (µg/mL) Antibacterial E. coli 25 Antifungal Candida albicans 15

Case Studies

A notable study investigated a series of thiadiazole derivatives for their anticancer activity. Among these derivatives, one compound demonstrated an IC50 value of 6.2 µM against colon carcinoma HCT-116 cells . This suggests that modifications in the thiadiazole structure can significantly enhance anticancer efficacy.

Q & A

What are the critical considerations for optimizing the synthesis of N-(2,4-dimethylphenyl)-2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

Basic Research Focus

The synthesis involves multi-step reactions, typically starting with thiadiazole ring formation followed by sequential acylation and thioether coupling. Key factors include:

- Reaction Conditions : Temperature control (e.g., 60–80°C for thiadiazole cyclization ), solvent selection (DMF or dichloromethane for acylation steps ), and inert atmospheres to prevent oxidation.

- Purification : Use column chromatography or recrystallization (ethanol/water mixtures) to isolate intermediates. Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of phenoxyacetyl chloride for amidation) and reaction time (4–6 hours for thioether formation) .

How should researchers characterize the structural integrity of this compound?

Basic Research Focus

Characterization requires a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : and NMR to confirm substituent positions (e.g., methylphenyl protons at δ 2.2–2.4 ppm, thiadiazole carbons at δ 160–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] at m/z 415.1 for CHNOS) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. experimental C, H, N, S percentages .

What biological targets and pathways are implicated in the compound’s activity?

Advanced Research Focus

While direct data on this compound is limited, structural analogs suggest:

- Kinase Inhibition : Thiadiazole-thioacetamide hybrids show activity against VEGFR-2 and BRAF kinases (IC values <10 μM in antiproliferative assays) .

- Anti-inflammatory Pathways : Phenoxyacetamido groups may modulate COX-2 or NF-κB signaling, as seen in related thiadiazoles .

- Methodology : Validate targets via molecular docking (using AutoDock Vina) and confirm with kinase inhibition assays (e.g., ADP-Glo™ for VEGFR-2) .

How can researchers resolve contradictions in reported biological activity data for thiadiazole-acetamide derivatives?

Advanced Research Focus

Discrepancies in potency often arise from structural variations or assay conditions:

- Structural Modifications : Compare substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl on IC) using SAR tables .

- Assay Variability : Standardize protocols (e.g., cell line selection, incubation time) across studies. For example, antiproliferative activity in MCF-7 cells may differ from HepG2 due to receptor expression .

- Statistical Validation : Use ANOVA with post-hoc tests to assess significance of bioactivity differences between analogs .

What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Advanced Research Focus

SAR studies require systematic modifications and bioactivity profiling:

- Core Modifications : Replace the thiadiazole ring with oxadiazole or triazole to assess ring flexibility .

- Substituent Screening : Test electron-withdrawing (e.g., -CF) vs. donating (e.g., -OCH) groups on phenyl rings .

- Data Integration : Use cheminformatics tools (e.g., MOE or Schrodinger) to correlate logP, polar surface area, and IC values .

What experimental designs are recommended for elucidating the compound’s mechanism of action?

Advanced Research Focus

Mechanistic studies should combine in vitro and in silico approaches:

- Cellular Assays : Apoptosis detection via Annexin V/PI staining and cell cycle analysis (flow cytometry) .

- Pathway Analysis : RNA-seq or Western blotting to identify dysregulated proteins (e.g., p53, Bcl-2) .

- Molecular Dynamics Simulations : Simulate ligand-target binding stability (GROMACS) over 100 ns trajectories .

How can researchers address solubility challenges in pharmacological studies?

Applied Research Focus

Poor aqueous solubility is common in thiadiazole derivatives:

- Formulation Strategies : Use co-solvents (e.g., DMSO:PBS mixtures) or liposomal encapsulation .

- Derivatization : Introduce hydrophilic groups (e.g., -SOH) at the acetamide nitrogen .

- Analytical Validation : Quantify solubility via HPLC-UV (λ = 254 nm) in buffered solutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。